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Compound of Interest

Compound Name: 5H-indeno[1,2-c]pyridin-5-one

Cat. No.: B092773

An In-Depth Technical Guide to the Chemical Properties of 5H-indeno[1,2-c]pyridin-5-one

Introduction

The 5H-indeno[1,2-c]pyridin-5-one scaffold represents a fascinating and vital class of
nitrogen-containing heterocyclic compounds. As a rigid, planar system, this azafluorenone
iIsomer possesses unique electronic and structural characteristics that make it a privileged core
in medicinal chemistry and materials science. Its structure, featuring a pyridine ring fused to an
indenone framework, provides multiple sites for chemical modification, enabling the fine-tuning
of its physicochemical and biological properties. Derivatives of the broader indenopyridine
class have shown significant promise as potent therapeutic agents, particularly in oncology,
where they function as inhibitors of key enzymes like topoisomerase.[1][2][3]

This guide offers a comprehensive technical overview for researchers, scientists, and drug
development professionals. It moves beyond a simple recitation of facts to explore the causality
behind its synthesis, the logic of its reactivity, and the structure-activity relationships that govern
its applications. We will delve into its core chemical properties, established synthetic
methodologies, reactivity profile, and its significant role as a pharmacophore in modern drug
discovery.

Molecular Structure and Physicochemical
Properties
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The fundamental structure of 5H-indeno[1,2-c]pyridin-5-one consists of a fused tricyclic
system. The planarity of this scaffold is a key feature, as it minimizes conformational entropy,
which can be advantageous for efficient binding to biological targets like enzyme active sites.[2]
While extensive experimental data for the specific [1,2-c] isomer is less prevalent in the
literature than for its more commonly studied [1,2-b] counterpart, its core properties can be
reliably predicted and are summarized below.

Property Value Source
Molecular Formula C12H7/NO PubChem
Molecular Weight 181.19 g/mol PubChem
IUPAC Name 5H-indeno[1,2-c]pyridin-5-one IUPAC Naming Convention
Canonical SMILES clecc=cac(=clictEojcs=c OEChem
2C=CN=C3
Polar Surface Area 30 A2 Computed
LogP (Octanol/Water) ~2.5-3.0 Estimated

Spectroscopic Characterization

The structural elucidation of 5H-indeno[1,2-c]pyridin-5-one and its derivatives relies on
standard spectroscopic techniques:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons in the range of & 7.0-8.5 ppm. The specific coupling patterns and chemical shifts
would be diagnostic for the substitution pattern on both the benzene and pyridine rings.

e 13C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon
(C=0) typically in the downfield region (6 > 180 ppm). Aromatic carbons will resonate
between & 120-150 ppm.

e IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=0) stretching
vibration is expected around 1700-1725 cm~1. Additional bands in the 1500-1600 cm~1
region would correspond to C=C and C=N aromatic stretching vibrations.
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e Mass Spectrometry: The molecular ion peak (M*) in the mass spectrum would confirm the
molecular weight of the compound and its derivatives. Fragmentation patterns can provide
further structural information.

Synthesis Methodologies: Multi-Component
Reactions (MCRS)

The construction of the indenopyridine scaffold is efficiently achieved through multi-component
reactions (MCRs), which offer significant advantages in terms of atom economy, procedural
simplicity, and the ability to generate molecular diversity from simple precursors.[4] A prevalent
and effective strategy involves the one-pot condensation of an indanone derivative, an
aldehyde, and a nitrogen source.

Workflow for a General Indenopyridine Synthesis

The following diagram illustrates a typical MCR pathway for synthesizing substituted
indenopyridine cores, a strategy readily adaptable for the 5H-indeno[1,2-c]pyridin-5-one
framework.
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Caption: Generalized MCR workflow for indenopyridine synthesis.

Detailed Experimental Protocol (Representative)

This protocol describes a general, self-validating method for the synthesis of a substituted 5H-

indeno[1,2-c]pyridin-5-one derivative, adapted from established procedures for related

isomers.[5][6]

» Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine

1,3-indandione (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and ammonium acetate

(1.5 eq.) in absolute ethanol.

o Causality:Ethanol serves as a polar protic solvent that facilitates the dissolution of

reactants and intermediates. Ammonium acetate acts as both the nitrogen source for the
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pyridine ring and a mild catalyst.

o Catalysis (Optional but Recommended): Add a catalytic amount of a Lewis or Brgnsted acid
(e.g., acetic acid, p-toluenesulfonic acid).

o Causality:The acid catalyst protonates carbonyl groups, activating them towards
nucleophilic attack and accelerating key steps like Knoevenagel condensation and
cyclization.

o Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin
Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

o Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The
product often precipitates from the solution. Collect the solid product by vacuum filtration.

 Purification: Wash the collected solid with cold ethanol to remove residual impurities. If
necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol,
ethyl acetate) or by column chromatography on silica gel.

o Characterization: Confirm the structure and purity of the final compound using NMR, IR, and
Mass Spectrometry.

Chemical Reactivity and Derivatization

The reactivity of the 5H-indeno[1,2-c]pyridin-5-one core is dictated by its constituent
functional groups and the electronic interplay between them. The electron-withdrawing nature
of the pyridine nitrogen and the carbonyl group influences the reactivity of the entire fused
system.
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Caption: Key reactive sites and derivatization pathways.

e Reactions at the Carbonyl Group: The ketone at the 5-position is a primary site for
nucleophilic attack. It can be readily reduced to the corresponding alcohol (5H-indeno[1,2-
c]pyridin-5-ol) using reducing agents like sodium borohydride. It can also undergo addition
reactions with organometallic reagents (e.g., Grignard reagents) to introduce new carbon
substituents.

» Substitution on the Benzene Ring: The benzene portion of the indenone system can undergo
electrophilic aromatic substitution. The directing effects of the fused heterocyclic system will
influence the position of substitution.

» Modification of the Pyridine Ring: The pyridine ring is generally electron-deficient and can be
susceptible to nucleophilic aromatic substitution, particularly if leaving groups are present.
The nitrogen atom can also be quaternized.

These derivatization strategies are crucial for developing structure-activity relationship (SAR)
profiles in drug discovery, allowing researchers to systematically probe how different
substituents impact biological activity.[1][5]
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Applications in Drug Development: Targeting
Topoisomerase

The indenopyridine scaffold has garnered significant attention as a promising framework for the
development of anticancer agents.[5] A primary mechanism of action for many of these
compounds is the inhibition of DNA Topoisomerase lla (topo lla), an essential enzyme that
manages DNA topology during replication and transcription.[1]

Mechanism of Action: Catalytic Inhibition of
Topoisomerase lla

Unlike topoisomerase "poisons" that trap the enzyme-DNA complex and lead to double-strand
breaks, many indenopyridine derivatives act as catalytic inhibitors.[3] They prevent the enzyme
from performing its function without causing irreversible DNA damage, which is a potentially
safer therapeutic strategy.[3] The planar indenopyridine core is well-suited to intercalate into
the DNA minor groove or bind to the enzyme's ATP-binding site, disrupting its catalytic cycle.[1]

[3]
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Caption: Inhibition of the Topo Ila cycle by an indenopyridinone agent.
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Structure-Activity Relationship (SAR) Insights

Studies on various indenopyridine series have revealed key structural features that govern their
anticancer potency:

o Substitution at the 4-position: The presence of substituted phenyl rings at the 4-position of
the pyridine ring is often critical for activity. Groups like methoxy and hydroxyl can
significantly enhance potency.[5]

e Phenolic Groups: Hydroxyl groups, particularly on phenyl substituents, can form crucial
hydrogen bonds with target enzymes or DNA, and are often explored for their impact on topo
lla-selective inhibition and anti-proliferative activity.[1]

» Substitution on the Indene Nucleus: Adding electron-donating groups like methoxy groups to
the indene ring has been shown to be decisive for achieving potent antiproliferative and
antimetastatic effects in certain cancer cell lines.[5]

Conclusion

5H-indeno[1,2-c]pyridin-5-one is a heterocyclic scaffold of considerable importance. Its rigid,
planar structure and multiple sites for chemical modification make it an ideal starting point for
the design of novel bioactive molecules. Efficiently synthesized via multi-component reactions,
its derivatives have demonstrated significant potential as anticancer agents through
mechanisms such as the catalytic inhibition of topoisomerase lla. The continued exploration of
its chemical space, guided by a deep understanding of its reactivity and structure-activity
relationships, promises to yield new therapeutic agents and advanced materials. Future
research will likely focus on developing more stereoselective and environmentally benign
synthetic routes, as well as expanding the biological targets for this versatile and powerful
molecular framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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